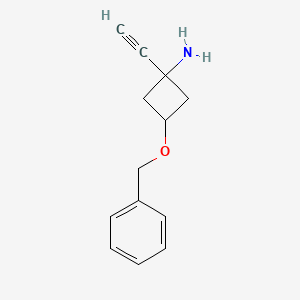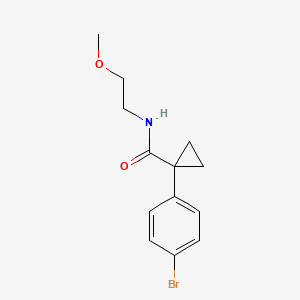
(2,4-Di-i-butyloxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Di-i-butyloxyphenyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C14H21BrMgO2 and is typically used in solution form, often in tetrahydrofuran (THF) or other ethers .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Di-i-butyloxyphenyl)magnesium bromide involves the reaction of 2,4-Di-i-butyloxybromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, often involves the use of activated magnesium to ensure a high reaction rate and yield. The process is scaled up by using large reactors equipped with efficient stirring mechanisms to maintain uniformity and prevent localized overheating .
化学反应分析
Types of Reactions
(2,4-Di-i-butyloxyphenyl)magnesium bromide primarily undergoes nucleophilic addition reactions, particularly with carbonyl compounds such as aldehydes and ketones. These reactions result in the formation of alcohols after hydrolysis .
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ethers like THF or diethyl ether are typically used.
Major Products
The major products of reactions involving this compound are secondary or tertiary alcohols, depending on the nature of the carbonyl compound used .
科学研究应用
Chemistry
In chemistry, (2,4-Di-i-butyloxyphenyl)magnesium bromide is used for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in the construction of various organic frameworks .
Biology and Medicine
They can be employed in the preparation of intermediates for drug synthesis .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. It serves as a catalyst or reagent in various polymerization reactions, contributing to the development of new materials with unique properties .
作用机制
The mechanism of action for (2,4-Di-i-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as the carbonyl carbon in aldehydes and ketones. This results in the formation of a new carbon-carbon bond, followed by hydrolysis to yield the final alcohol product . The compound’s reactivity is influenced by the electron-donating effects of the i-butyloxy groups, which stabilize the negative charge on the carbon atom during the reaction .
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure, used for similar nucleophilic addition reactions.
Methylmagnesium Chloride: A Grignard reagent with a methyl group, used for forming carbon-carbon bonds.
Uniqueness
(2,4-Di-i-butyloxyphenyl)magnesium bromide is unique due to the presence of bulky i-butyloxy groups, which can influence the steric and electronic properties of the reagent. This can lead to different reactivity patterns and selectivity in reactions compared to simpler Grignard reagents .
属性
分子式 |
C14H21BrMgO2 |
|---|---|
分子量 |
325.52 g/mol |
IUPAC 名称 |
magnesium;1,3-bis(2-methylpropoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C14H21O2.BrH.Mg/c1-11(2)9-15-13-6-5-7-14(8-13)16-10-12(3)4;;/h5-6,8,11-12H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
BLIDBAQRBGCHKL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)COC1=CC(=[C-]C=C1)OCC(C)C.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


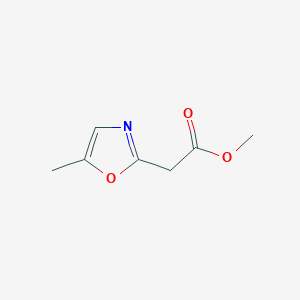
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)

![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
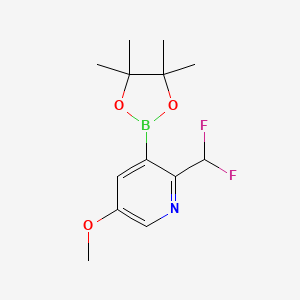
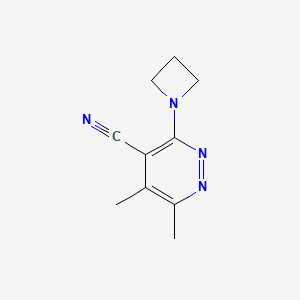
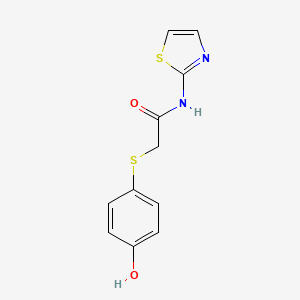
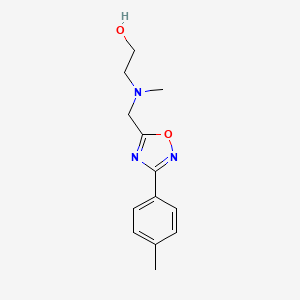
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
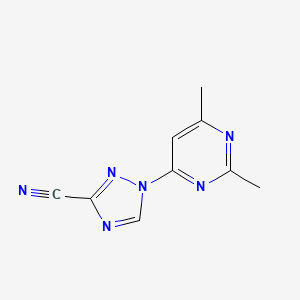
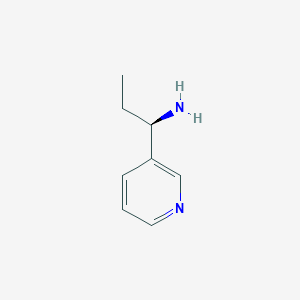
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
